p-Chlorobenzyl-p-chlorophenyl sulfone

Catalog No.
S794389
CAS No.
7082-99-7
M.F
C13H10Cl2O2S
M. Wt
301.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Chlorobenzyl-p-chlorophenyl sulfone

CAS Number

7082-99-7

Product Name

p-Chlorobenzyl-p-chlorophenyl sulfone

IUPAC Name

1-chloro-4-[(4-chlorophenyl)sulfonylmethyl]benzene

Molecular Formula

C13H10Cl2O2S

Molecular Weight

301.2 g/mol

InChI

InChI=1S/C13H10Cl2O2S/c14-11-3-1-10(2-4-11)9-18(16,17)13-7-5-12(15)6-8-13/h1-8H,9H2

InChI Key

OWFDXWCBYKXLRB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)Cl)Cl

Potential Research Areas

The presence of functional groups like chlorophenyl and sulfone suggests potential research avenues, but these are purely speculative and require further investigation.

  • Material Science: The aromatic structure of p-CBPS could be of interest for research in the development of new materials with specific properties, such as polymers or liquid crystals. However, no specific research in this area has been identified.
  • Medicinal Chemistry: The sulfone group is present in various approved drugs, and p-CBPS could be explored for potential biological activity. However, there is no current evidence to suggest any specific therapeutic applications for p-CBPS.

p-Chlorobenzyl-p-chlorophenyl sulfone, also known as 4,4'-dichlorodiphenylsulfone (DCDPS), is an organic compound with the formula (ClC6H4)2SO2. It is a white solid that is most commonly used as a precursor to high-performance polymers [].

DCDPS is not widely studied on its own, but its role as a building block for important polymers makes it significant in materials science research [].


Molecular Structure Analysis

The key feature of DCDPS's structure is the sulfone group (SO2) flanked by two para-substituted (position 4) chlorophenyl rings (ClC6H4). The presence of chlorine atoms attached to the aromatic rings makes the molecule relatively electron-deficient. Additionally, the sulfone group has a polar double bond between sulfur and each oxygen atom, contributing to the overall polarity of the molecule [].


Chemical Reactions Analysis

Synthesis:

DCDPS can be synthesized through the sulfonation of chlorobenzene with sulfuric acid, often with additives to favor the formation of the 4,4'-isomer (DCDPS) [].

ClC6H5 + SO3 -> (ClC6H4)2SO2 + H2O  (Eq. 1)

Another method involves chlorination of diphenylsulfone [].

Polymers:

DCDPS is a crucial building block for various high-performance polymers, particularly polysulfones. These polymers are formed by nucleophilic aromatic substitution reactions between DCDPS and various bisphenolates (compounds with two phenolic groups) in the presence of a base [].

n (ClC6H4)2SO2 + n NaO-X-ONa -> [(O-X-OC6H4)2SO2]n + 2n NaCl  (Eq. 2)

where X represents the linking group between the two phenolic groups in the bisphenol.

Physical and Chemical Properties

  • Appearance: White solid [].
  • Melting Point: 148 °C [].
  • Boiling Point: 397 °C [].
  • Solubility: Insoluble in water [].

XLogP3

3.3

UNII

778U6079DF

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7082-99-7

Wikipedia

P-chlorobenzyl-p-chlorophenyl sulfone

Dates

Modify: 2023-08-15

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